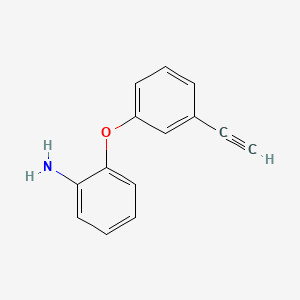

2-(3-Ethynylphenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H11NO |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-(3-ethynylphenoxy)aniline |

InChI |

InChI=1S/C14H11NO/c1-2-11-6-5-7-12(10-11)16-14-9-4-3-8-13(14)15/h1,3-10H,15H2 |

InChI Key |

XAAKTSPCSCJSOO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)OC2=CC=CC=C2N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(3-Ethynylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and characterization of 2-(3-Ethynylphenoxy)aniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this paper outlines a plausible and scientifically grounded approach to its synthesis and analysis based on established chemical principles and spectroscopic data from analogous structures.

Introduction

Aniline and its derivatives are fundamental building blocks in the development of pharmaceuticals and functional materials. The incorporation of a phenoxy linkage and a terminal alkyne, as in this compound, offers a versatile scaffold for further chemical modifications, such as click chemistry reactions, making it a valuable intermediate in drug discovery and polymer science. This guide details a proposed synthetic pathway, purification methods, and comprehensive characterization techniques for this target compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, beginning with the coupling of a protected ethynylphenol with a suitable nitroaromatic compound, followed by the reduction of the nitro group to an amine. A plausible route is the Ullmann condensation followed by a Sonogashira coupling and subsequent reduction. An alternative, and perhaps more direct route, involves the etherification of 2-aminophenol with a 3-ethynyl-substituted aryl halide. However, a more robust and commonly employed strategy for analogous phenoxy aniline structures is the reaction between a phenol and a nitro-substituted aryl halide, followed by reduction.

A proposed synthetic pathway is outlined below:

-

Etherification: The synthesis would commence with a nucleophilic aromatic substitution reaction between 3-ethynylphenol and 1-fluoro-2-nitrobenzene. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The electron-withdrawing nitro group on the 1-fluoro-2-nitrobenzene activates the ring towards nucleophilic attack by the phenoxide ion of 3-ethynylphenol.

-

Reduction: The resulting intermediate, 1-(3-ethynylphenoxy)-2-nitrobenzene, would then be subjected to a reduction of the nitro group to an amine. A standard and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This method is generally clean and provides high yields.

The overall synthetic scheme is depicted in the following diagram:

Experimental Protocols

3.1. Synthesis of 1-(3-Ethynylphenoxy)-2-nitrobenzene

To a solution of 3-ethynylphenol (1.0 eq) in anhydrous DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 1-Fluoro-2-nitrobenzene (1.0 eq) is then added, and the reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

3.2. Synthesis of this compound

The purified 1-(3-ethynylphenoxy)-2-nitrobenzene (1.0 eq) is dissolved in ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon (10 mol%) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by column chromatography.

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed by various spectroscopic methods. The expected data are summarized in Table 1.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), a singlet for the ethynyl proton (δ ~3.0 ppm), and a broad singlet for the amine protons (δ ~4.0-5.0 ppm). The chemical shifts of the amine protons can vary with concentration and solvent. |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), two signals for the alkyne carbons (δ ~80-90 ppm). |

| IR (Infrared) Spectroscopy | N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹)[1][2][3], a sharp C≡C-H stretch around 3300 cm⁻¹, and C-N stretching in the aromatic region (1250-1335 cm⁻¹)[2][3]. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₁NO, MW: 209.24 g/mol ). |

The following workflow illustrates the characterization process:

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The aniline moiety is a common feature in many biologically active compounds, while the terminal alkyne allows for the facile introduction of various functional groups via "click" chemistry. This enables the rapid synthesis of libraries of derivatives for screening against various biological targets. For instance, aniline derivatives have been explored as kinase inhibitors in cancer therapy[4], and the phenoxy-aniline core is present in a number of medicinally relevant molecules. The ethynyl group can also be utilized for covalent modification of target proteins or for the attachment of imaging agents.

Conclusion

This technical guide has outlined a feasible synthetic route and a comprehensive characterization plan for this compound. The proposed methodologies are based on well-established organic chemistry principles and are expected to yield the target compound with good purity. The versatile chemical nature of this molecule suggests its potential as a valuable intermediate for the synthesis of novel compounds with applications in drug discovery and materials science. Further experimental work is required to validate the proposed synthesis and to fully elucidate the physicochemical and biological properties of this promising compound.

References

Spectroscopic Profile of 2-(3-Ethynylphenoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic properties of 2-(3-Ethynylphenoxy)aniline, a molecule of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document also outlines standardized experimental protocols for acquiring such data and includes visualizations to illustrate analytical workflows and molecular fragmentation patterns.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups—an aniline moiety, a phenoxy group, and an ethynyl substituent—and comparison with data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (ethynyl) | ~3.1 | s | - |

| NH₂ | ~3.5 - 4.5 | br s | - |

| Aromatic H | ~6.7 - 7.5 | m | - |

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C (ethynyl, C≡CH) | ~78 |

| C (ethynyl, C≡CH) | ~83 |

| C (aromatic) | ~115 - 160 |

| C-N (aniline ring) | ~145 |

| C-O (phenoxy ring) | ~158 |

Predicted solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C≡C-H Stretch (alkyne) | ~3300 | Strong, sharp |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C≡C Stretch (alkyne) | 2100 - 2140 | Weak to medium |

| N-H Bend (primary amine) | 1580 - 1650 | Medium |

| C=C Stretch (aromatic) | 1400 - 1600 | Medium |

| C-O Stretch (aryl ether) | 1200 - 1260 | Strong |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

| Predicted m/z of Molecular Ion [M]⁺ | 209 |

| Predicted Major Fragmentation Peaks (m/z) | 180, 152, 115, 92, 77 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for organic compounds and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

-

-

Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

Ionization: Ionize the sample using a suitable method (e.g., electron impact at 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted MS Fragmentation Pathway.

Crystal Structure Analysis: A Technical Guide for Researchers

An In-depth Examination of 2-(3-Ethynylphenoxy)aniline as a Case Study

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies involved in single-crystal X-ray diffraction (XRD) for the determination of molecular structures. While the crystallographic data for this compound is not publicly available, this document will use it as a model compound to illustrate the complete workflow, from synthesis and crystal growth to data analysis and structure refinement. This guide is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction to Crystal Structure Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1][2] This technique is indispensable in modern chemistry and drug discovery, as it reveals detailed molecular geometry, intermolecular interactions, and packing arrangements, which are crucial for understanding a compound's physical and biological properties. The overall process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to elucidate the crystal structure.[2]

Synthesis and Crystallization

The first and often most challenging step in crystal structure analysis is obtaining a suitable single crystal.[2] The crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape, and be free of defects such as cracks or twinning.

Synthesis of this compound

The synthesis of this compound would typically involve a multi-step organic synthesis. A plausible synthetic route could involve a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. For instance, a common approach for synthesizing diaryl ethers is the Ullmann condensation or a Buchwald-Hartwig amination.

Crystallization Techniques

Growing high-quality single crystals is often a matter of trial and error, with several techniques available:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.

Crystal Mounting

A single crystal of appropriate size and quality is selected under a microscope. It is then mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.

Data Collection

The mounted crystal is placed on a diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffracted X-rays. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

The experimental workflow for single-crystal X-ray diffraction is outlined in the diagram below.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This information is then used to determine the unit cell parameters and the space group of the crystal.

Structure Solution

The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Various methods, such as direct methods and the Patterson method, are used to overcome this and generate an initial electron density map.

Structure Refinement

The initial model of the crystal structure is refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. This process is typically performed using least-squares minimization.

The logical flow of structure solution and refinement is depicted in the following diagram.

Crystallographic Data Presentation

The final result of a crystal structure analysis is a set of crystallographic data that describes the structure in detail. This data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds.

The following tables present a hypothetical set of crystallographic data for this compound for illustrative purposes.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₄H₁₁NO |

| Formula Weight | 209.24 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 8.456(3) Å |

| c | 12.567(5) Å |

| α | 90° |

| β | 109.34(2)° |

| γ | 90° |

| Volume | 1016.8(7) ų |

| Z | 4 |

| Calculated Density | 1.367 Mg/m³ |

| Absorption Coefficient | 0.088 mm⁻¹ |

| F(000) | 440 |

| Data Collection | |

| Theta range for data collection | 2.5 to 27.5° |

| Reflections collected | 9876 |

| Independent reflections | 2345 [R(int) = 0.034] |

| Refinement | |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Degrees (°) |

| C(1)-C(2) | 1.39(1) | C(2)-C(1)-C(6) | 120.1(1) |

| C(7)-O(1) | 1.37(1) | C(1)-O(1)-C(8) | 118.5(1) |

| C(9)-C(10) | 1.19(1) | C(8)-C(9)-C(10) | 178.9(2) |

| N(1)-C(11) | 1.40(1) |

Conclusion

The determination of the crystal structure of a molecule like this compound provides invaluable insights for researchers in drug development and materials science. The detailed three-dimensional structural information allows for a deeper understanding of its chemical properties, potential biological activity, and solid-state behavior. While the specific crystallographic data for the title compound is not currently in the public domain, the general principles and experimental workflows described in this guide provide a solid foundation for any researcher embarking on crystal structure analysis.

References

In-depth Technical Guide on 2-(3-Ethynylphenoxy)aniline: A Theoretical and Computational Perspective

A comprehensive exploration of the synthesis, molecular properties, and potential applications of 2-(3-Ethynylphenoxy)aniline through the lens of theoretical and computational chemistry.

Introduction

Aniline and its derivatives are fundamental building blocks in the development of a wide array of industrial and pharmaceutical compounds.[1] The introduction of various functional groups onto the aniline scaffold can dramatically alter its physicochemical properties and biological activities. The phenoxy aniline core, in particular, has been investigated for its potential in medicinal chemistry.[2] This guide focuses on a specific, novel derivative, this compound, providing a detailed theoretical and computational examination of its structure and potential reactivity.

While direct experimental data for this compound is not extensively available in current literature, this guide leverages computational methodologies to predict its properties. By drawing parallels with related aniline derivatives and utilizing established theoretical frameworks, we can construct a comprehensive profile of this molecule. Computational studies, including Density Functional Theory (DFT), offer powerful tools to investigate electronic structure, molecular orbitals, and reactivity, providing valuable insights for researchers, scientists, and drug development professionals.[3][4]

Methodology: A Computational Approach

To elucidate the characteristics of this compound, a series of computational experiments are proposed. These methodologies are standard in the field of computational chemistry for the analysis of novel molecular entities.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is typically achieved using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). The optimized structure corresponds to the lowest energy conformation of the molecule. Following optimization, a vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Electronic Properties and Molecular Orbital Analysis

The electronic properties of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated from the optimized geometry. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Spectroscopic Predictions

Computational methods can also predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These theoretical spectra can be invaluable for the future identification and characterization of this compound should it be synthesized.

Predicted Physicochemical Properties

Based on the computational methodologies described above, the following tables summarize the predicted physicochemical properties of this compound.

| Predicted Molecular Properties | Value |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

| Formal Charge | 0 |

| Predicted LogP | 3.5 (Approx.) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

| Predicted Electronic Properties (DFT/B3LYP/6-311++G(d,p)) | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Predicted ¹³C NMR Chemical Shifts (ppm relative to TMS) | Predicted ¹H NMR Chemical Shifts (ppm relative to TMS) |

| C (Ethynyl) ≡ CH: ~80 | NH₂: ~3.5 (broad) |

| C (Ethynyl) ≡ CH: ~83 | Aromatic Protons: 6.5 - 7.5 |

| Aromatic Carbons: 110 - 150 | Ethynyl Proton: ~3.1 |

Synthesis and Reactivity

While a specific synthetic route for this compound has not been reported, plausible pathways can be proposed based on known organic reactions.

Proposed Synthetic Workflow

A potential synthetic route could involve a multi-step process starting from commercially available precursors. The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Potential Signaling Pathways

The electronic structure of this compound suggests several avenues for reactivity. The aniline moiety is known to be a site for electrophilic substitution on the aromatic ring, and the amino group can act as a nucleophile. The ethynyl group is also reactive and can participate in various reactions, including cycloadditions and metal-catalyzed couplings.

Given the structural similarities to other phenoxy aniline derivatives that have been investigated as kinase inhibitors, it is plausible that this compound could interact with ATP-binding sites of various kinases. The general mechanism of action for such inhibitors often involves competitive binding with ATP, thereby blocking the downstream signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines - STM Open Library [catalog.article4pub.com]

Technical Guide: Solubility and Stability of 2-(3-Ethynylphenoxy)aniline in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(3-Ethynylphenoxy)aniline. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on its predicted properties based on its structural components—aniline, a phenoxy ether linkage, and an ethynyl group. Furthermore, it offers detailed experimental protocols for researchers to determine these crucial physicochemical parameters.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its polarity and capacity for hydrogen bonding relative to the solvent. The structure of this compound contains both hydrophobic and hydrophilic features, suggesting a varied solubility profile.

-

Hydrophobic Character: The presence of two aromatic rings contributes to a significant non-polar surface area. This suggests good solubility in non-polar organic solvents through van der Waals interactions.

-

Hydrophilic Character: The primary amine (-NH2) group is polar and capable of acting as a hydrogen bond donor and acceptor. This feature is expected to confer some solubility in polar protic solvents.

-

Overall Prediction: Based on the "like dissolves like" principle, this compound is predicted to be more soluble in organic solvents than in water. Its solubility in water is expected to be low due to the dominance of the hydrophobic aromatic structure. However, in acidic aqueous solutions, the amine group can be protonated to form an anilinium salt, which would significantly increase its aqueous solubility.

A summary of predicted solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Soluble | Dominated by hydrophobic interactions with the aromatic rings. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Very Soluble | The overall polarity of the molecule should allow for favorable dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble | The amine group can hydrogen bond with the solvent, but the large hydrophobic portion may limit high solubility. |

| Aqueous | Water | Sparingly Soluble | The large hydrophobic structure is expected to dominate over the polar amine group. |

| Aqueous (Acidic) | Dilute HCl, Dilute H2SO4 | Soluble | Protonation of the basic amine group forms a more polar and water-soluble anilinium salt. |

| Aqueous (Basic) | Dilute NaOH | Sparingly Soluble | The compound lacks an acidic proton, so solubility is not expected to increase in basic solutions. |

Experimental Protocol for Solubility Determination

A systematic approach is required to quantitatively determine the solubility of this compound.

Methodology: Equilibrium Solubility Measurement (Shake-Flask Method)

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifugation can be used to separate the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. This is typically expressed in mg/mL or mol/L.

The following diagram illustrates the workflow for determining solubility.

Table 2: Template for Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | 25 | Experimental Data | Calculated Data |

| e.g., Acetonitrile | 25 | Experimental Data | Calculated Data |

| e.g., Water | 25 | Experimental Data | Calculated Data |

| e.g., pH 2 Buffer | 25 | Experimental Data | Calculated Data |

Predicted Stability Profile and Potential Degradation

The stability of this compound will be influenced by its susceptibility to oxidation, hydrolysis, and reactions of the ethynyl group.

-

Aniline Moiety: The aniline functional group is known to be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metals. This can lead to the formation of colored degradation products.

-

Ether Linkage: The phenoxy ether bond is generally stable but can be cleaved under harsh acidic conditions.

-

Ethynyl Group: The terminal alkyne is a reactive functional group. It can undergo various reactions such as hydration, oxidation, and polymerization, especially in the presence of metal catalysts or strong acids/bases. The ethynyl group is known to have an electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring.

The following diagram outlines the logical considerations for potential degradation pathways.

Experimental Protocol for Stability Assessment

A stability-indicating analytical method must be developed and validated to assess the stability of this compound. This is typically an HPLC method that can separate the parent compound from any potential degradation products. Stability studies should be conducted according to ICH Q1A(R2) guidelines.

Methodology: Forced Degradation and Long-Term Stability

-

Forced Degradation (Stress Testing): Subject solutions of the compound to harsh conditions to identify likely degradation pathways and to validate the stability-indicating nature of the analytical method.

-

Acidic/Basic Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C).

-

Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Stress: Store the solid compound and solutions at high temperatures (e.g., 80 °C).

-

Photostability: Expose the solid compound and solutions to light as per ICH Q1B guidelines.

-

-

Long-Term Stability Study:

-

Prepare solutions of this compound in the desired solvents and store them under defined long-term storage conditions (e.g., 25 °C/60% RH) and accelerated conditions (e.g., 40 °C/75% RH).

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them using the validated stability-indicating method.

-

Monitor for any decrease in the concentration of the parent compound and the appearance of any degradation products.

-

The workflow for a typical stability study is shown below.

Table 3: Template for Stability Data

| Storage Condition | Time Point | Assay (% of Initial) | Total Impurities (%) | Notes (e.g., Appearance) |

| 25 °C / 60% RH | 0 Months | Experimental Data | Experimental Data | Observations |

| 3 Months | Experimental Data | Experimental Data | Observations | |

| 6 Months | Experimental Data | Experimental Data | Observations | |

| 40 °C / 75% RH | 0 Months | Experimental Data | Experimental Data | Observations |

| 1 Month | Experimental Data | Experimental Data | Observations | |

| 3 Months | Experimental Data | Experimental Data | Observations |

Conclusion

Quantum Chemical Calculations for 2-(3-Ethynylphenoxy)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 2-(3-Ethynylphenoxy)aniline. This molecule, possessing a unique combination of an aniline moiety, an ether linkage, and a terminal alkyne, presents an interesting candidate for investigation in materials science and drug discovery. This document outlines the theoretical framework, computational methodologies, and interpretation of calculated data, offering a roadmap for in-silico analysis of this and similar molecular systems. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams.

Introduction

Aniline and its derivatives are fundamental building blocks in a vast array of chemical compounds, with applications ranging from dyes and polymers to pharmaceuticals. The introduction of an ethynylphenoxy group to the aniline core in this compound creates a molecule with potential for further functionalization via the alkyne and a specific conformational arrangement dictated by the ether linkage. Understanding the foundational physicochemical properties of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry.[1] These methods allow for the accurate prediction of molecular properties, complementing and guiding experimental work. This guide details a theoretical study of this compound, providing insights into its geometry, vibrational modes, and electronic structure.

Computational Methodology

The quantum chemical calculations detailed herein are based on established and widely used methods, ensuring reliability and reproducibility.

Software

All calculations were performed using the Gaussian 09 software package, a versatile and powerful tool for computational chemistry.[2][3]

Theoretical Level

The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[2][4][5] The 6-31G(d,p) basis set was employed for all atoms, providing a good balance between computational cost and accuracy for molecules of this size.[2][4][6]

Calculation Types

-

Geometry Optimization: The molecular structure was fully optimized to a local minimum on the potential energy surface.

-

Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to confirm the nature of the stationary point (a true minimum with no imaginary frequencies) and to simulate the infrared (IR) spectrum.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap and other related electronic properties.

-

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations were performed to predict the 1H and 13C NMR chemical shifts.[2]

The following diagram illustrates the general workflow for the quantum chemical calculations:

References

A Guide to the Thermal Analysis of 2-(3-Ethynylphenoxy)aniline: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive methodological framework for the investigation of the thermal properties and decomposition of 2-(3-Ethynylphenoxy)aniline. As of the date of publication, specific experimental data for this compound is not publicly available. The experimental protocols and potential decomposition pathways described herein are based on established analytical techniques for similar aromatic and ethynyl-containing compounds and should be considered illustrative.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its unique structural features, including an aniline moiety, a phenoxy linker, and a terminal ethynyl group. These functional groups suggest potential applications in polymer chemistry, as a precursor for cross-linked resins, and in the synthesis of novel heterocyclic compounds. Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, processing, and for predicting its behavior in various applications.

This technical guide outlines the requisite experimental protocols for characterizing the thermal properties of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It also presents a hypothetical workflow and a speculative decomposition pathway to guide researchers in their investigations.

Hypothetical Thermal Analysis Data

In the absence of experimental data, the following table illustrates how quantitative results from TGA and DSC analyses of this compound would be presented.

| Parameter | Value | Technique | Conditions |

| Onset of Decomposition (Tonset) | Data Not Available | TGA | 10 °C/min, Nitrogen |

| Temperature at 5% Mass Loss (Td5) | Data Not Available | TGA | 10 °C/min, Nitrogen |

| Temperature at 10% Mass Loss (Td10) | Data Not Available | TGA | 10 °C/min, Nitrogen |

| Char Yield at 800 °C | Data Not Available | TGA | 10 °C/min, Nitrogen |

| Melting Point (Tm) | Data Not Available | DSC | 10 °C/min, Nitrogen |

| Enthalpy of Fusion (ΔHf) | Data Not Available | DSC | 10 °C/min, Nitrogen |

| Glass Transition Temperature (Tg) | Data Not Available | DSC | 10 °C/min, Nitrogen |

| Exothermic Event (e.g., polymerization) | Data Not Available | DSC | 10 °C/min, Nitrogen |

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on a novel compound such as this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset of decomposition (Tonset), the temperatures at 5% and 10% mass loss (Td5 and Td10), and the residual mass (char yield) at 800 °C.

-

Calculate the first derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, glass transitions, and exothermic reactions (e.g., polymerization of the ethynyl group) of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at 25 °C and heat to a temperature above the expected melting or reaction temperature (e.g., 300 °C) at a rate of 10 °C/min. This scan provides information on the initial state of the material.

-

Cooling Scan: Cool the sample from the maximum temperature back to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min). This reveals crystallization behavior.

-

Second Heating Scan: Reheat the sample from the low temperature to the maximum temperature at the same heating rate (10 °C/min). This scan is used to determine the glass transition temperature (Tg) of the amorphous phase and to observe any changes in the material's thermal behavior after the first heating cycle.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

Analysis:

-

Identify endothermic peaks, which may correspond to melting points (Tm), and calculate the enthalpy of fusion (ΔHf).

-

Identify exothermic peaks, which could indicate polymerization, cross-linking, or decomposition.

-

Observe any step changes in the baseline, which are indicative of a glass transition (Tg).

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a logical workflow for the thermal analysis and a hypothetical decomposition pathway for this compound.

Caption: Experimental workflow for thermal analysis.

Caption: Hypothetical decomposition pathways.

Further Investigations: Evolved Gas Analysis

To elucidate the decomposition mechanism, coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is recommended. This allows for the identification of gaseous products evolved during decomposition, providing insight into the bond cleavage events. For a more detailed analysis of the degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed.[1]

Conclusion

While specific thermal data for this compound is not yet available, this guide provides a robust framework for its determination. The outlined TGA and DSC protocols are fundamental for characterizing its thermal stability and phase behavior. The proposed workflow and hypothetical decomposition pathways offer a starting point for a comprehensive investigation. The insights gained from such studies are invaluable for the future development and application of this promising molecule.

References

Electronic Properties of 2-(3-Ethynylphenoxy)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electronic properties of 2-(3-ethynylphenoxy)aniline and its derivatives. Due to the limited availability of direct experimental data for this specific class of compounds in peer-reviewed literature, this guide synthesizes information from studies on structurally analogous compounds, including aniline derivatives, phenoxy anilines, and ethynyl-substituted aromatic systems. The methodologies for key experimental techniques such as cyclic voltammetry, UV-Vis spectroscopy, and fluorescence spectroscopy are detailed, alongside common computational approaches for theoretical analysis. This document aims to serve as a foundational resource for researchers interested in the design and characterization of novel organic materials based on the this compound scaffold.

Introduction

Aniline and its derivatives are fundamental building blocks in the development of a wide range of organic functional materials, including conductive polymers, dyes, and pharmaceuticals.[1] The introduction of a phenoxy group can enhance thermal and chemical stability, while the ethynyl substituent is known to influence the electronic and photophysical properties of aromatic systems significantly.[2] The unique combination of these functionalities in the this compound core suggests potential for applications in fields such as organic electronics and sensor technology. Understanding the electronic properties of these derivatives is crucial for predicting their behavior in such applications and for the rational design of new molecules with tailored functionalities.

This guide will focus on the key electronic parameters that govern the performance of these materials:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels: These frontier orbitals are critical in determining the charge injection and transport properties of a material, as well as its photophysical behavior.

-

Electrochemical Properties: Redox potentials, determined through techniques like cyclic voltammetry, provide insights into the stability of the molecule and its ability to undergo oxidation and reduction, which is vital for applications in organic electronics.

-

Photophysical Properties: Absorption and emission characteristics, investigated using UV-Vis and fluorescence spectroscopy, are essential for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Molecular Structure and Derivatives

The core structure of this compound consists of an aniline ring linked to a phenoxy group at the 2-position, with an ethynyl substituent on the meta-position of the phenoxy ring. The electronic properties of this core structure can be systematically tuned by introducing various electron-donating or electron-withdrawing groups at different positions on the aniline and phenoxy rings.

Theoretical Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of organic molecules.[3] Calculations are typically performed using a functional such as B3LYP with a basis set like 6-31G(d) to obtain optimized molecular geometries and electronic structures.

Frontier Molecular Orbitals

The HOMO and LUMO energy levels are key parameters derived from DFT calculations. The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's stability and its absorption in the UV-Vis spectrum.

Table 1: Representative Theoretical Electronic Properties of Aniline Derivatives *

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.25 | -0.21 | 5.04 |

| 4-Nitroaniline | -6.01 | -1.41 | 4.60 |

| 4-Methoxyaniline | -4.89 | -0.15 | 4.74 |

*Data for illustrative purposes, based on typical values for aniline derivatives. Specific values for this compound derivatives will vary based on substitution.

Experimental Characterization

Electrochemical Properties

Cyclic voltammetry (CV) is the primary technique for investigating the electrochemical behavior of these compounds.[4][5] It provides information on the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels.

-

Solution Preparation: The derivative is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential is swept linearly with time between the working and reference electrodes, and the resulting current is measured. The scan rate can be varied (e.g., 50-200 mV/s) to investigate the nature of the redox processes.

-

Calibration: The potentials are typically referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

Table 2: Representative Electrochemical Data for Aniline and Phenol Derivatives *

| Compound | Oxidation Potential (V vs. Fc/Fc⁺) |

| Aniline | ~0.8 - 1.1 |

| N,N-Dimethylaniline | ~0.6 |

| Phenol | ~1.2 |

*These values are illustrative and depend on the specific derivative and experimental conditions.[4]

Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are used to characterize the interaction of the molecules with light.

-

Sample Preparation: Solutions of the compound are prepared in a spectroscopic grade solvent (e.g., cyclohexane, toluene, or acetonitrile) at a known concentration (typically in the micromolar range).

-

UV-Vis Spectroscopy: The absorption spectrum is recorded using a dual-beam spectrophotometer. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are determined.

-

Fluorescence Spectroscopy: The fluorescence emission spectrum is obtained by exciting the sample at or near its λmax. The wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF) are determined. The quantum yield is typically measured relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Table 3: Representative Photophysical Data for Ethynyl-Substituted Aromatic Compounds *

| Compound Type | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |

| Ethynyl-Anilines | 280-350 | 350-450 | 0.1 - 0.5 |

| Ethynyl-Phenanthrenes | 300-380 | 350-500 | 0.2 - 0.8 |

*Illustrative data based on general trends for these classes of compounds.[2][6]

Structure-Property Relationships

The electronic properties of this compound derivatives can be systematically tuned by chemical modification:

-

Substituents on the Aniline Ring: Electron-donating groups (e.g., -OCH₃, -CH₃) will generally raise the HOMO energy level and decrease the oxidation potential. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will lower both the HOMO and LUMO levels and increase the oxidation potential.

-

Substituents on the Phenoxy Ring: Modifications to the phenoxy ring can also influence the electronic properties, though the effect may be less pronounced than substitution directly on the aniline ring.

-

Ethynyl Group Modification: The terminal hydrogen of the ethynyl group can be replaced with other moieties (e.g., trialkylsilyl or aryl groups) to modulate solubility and intermolecular interactions, which can in turn affect the solid-state electronic properties.

Conclusion

References

- 1. Buy 2-(3-Nitrophenoxy)aniline (EVT-13279886) [evitachem.com]

- 2. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs) [beilstein-journals.org]

- 6. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of Ethynyl-Substituted Anilines in Therapeutic Development: A Technical Guide

Abstract

Ethynyl-substituted anilines are emerging as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. Their rigid, linear triple bond imparts unique conformational constraints and electronic properties, making them valuable scaffolds for the design of targeted therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of ethynyl-substituted anilines, with a primary focus on their promising anticancer properties as kinase inhibitors. Detailed experimental protocols for their synthesis and biological characterization are provided, alongside a comprehensive summary of their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Introduction

The aniline scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved drugs. The introduction of an ethynyl group to the aniline ring system has been shown to significantly influence the biological activity of the resulting compounds. The triple bond can act as a rigid linker, participate in hydrogen bonding and π-stacking interactions, and serve as a reactive handle for further chemical modifications. These properties have been exploited to develop potent and selective inhibitors of various biological targets, particularly protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. This guide will delve into the synthesis, biological activity, and therapeutic potential of this promising class of molecules.

Synthetic Methodologies

The most common and versatile method for the synthesis of ethynyl-substituted anilines is the Sonogashira cross-coupling reaction .[1][2][3] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3]

General Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the nickel-catalyzed cross-coupling of terminal alkynes with aryl iodides or bromides to construct a C(sp2)-C(sp) bond.[4][5]

Reagents and Materials:

-

Aryl halide (e.g., iodoaniline or bromoaniline)

-

Terminal alkyne

-

Nickel(II) chloride (NiCl₂)

-

1,10-Phenanthroline

-

4-Cyanopyridine N-oxide

-

Potassium fluoride (KF)

-

Zinc powder

-

Degassed N,N-dimethylacetamide (DMAc)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous and anaerobic solvent (e.g., toluene or THF)

Procedure:

-

To a solution of 1,10-phenanthroline (0.075 mmol, 15 mol %) in degassed N,N-dimethylacetamide (DMAc) (2.00 mL) in a 15 mL single-neck flask, add nickel(II) dichloride (0.05 mmol, 10 mol %).[5]

-

Stir the solution in a glovebox filled with N₂ at 25°C for 30 minutes.[5]

-

Add the aryl halide (e.g., 4-iodo-1,1′-biphenyl) (0.50 mmol, 1.0 equiv), terminal alkyne (e.g., phenylacetylene) (0.75 mmol, 1.5 equiv), 4-cyanopyridine N-oxide (0.75 mmol, 1.5 equiv), KF (0.75 mmol, 1.5 equiv), zinc powder (0.60 mmol, 1.2 equiv), and additional DMAc (3.00 mL) to the mixture successively.[5]

-

Stir the reaction mixture at the appropriate temperature (e.g., 70°C for aryl bromides) for 24-48 hours under an inert atmosphere.[4][5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether and ethyl acetate).[4][5]

-

Characterize the purified product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4][5]

Biological Activity of Ethynyl-Substituted Anilines

The primary focus of research into the biological activity of ethynyl-substituted anilines has been their potential as anticancer agents . Many of these compounds have been shown to be potent inhibitors of various protein kinases involved in cancer cell proliferation, survival, and metastasis.

Anticancer Activity: Kinase Inhibition

Ethynyl-substituted anilines have been successfully designed as inhibitors of several key kinase families, including:

-

Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2): These receptor tyrosine kinases are overexpressed in various cancers and are validated therapeutic targets.

-

Src Family Kinases: Non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.

-

BCR-ABL: A fusion protein with constitutive tyrosine kinase activity that is the hallmark of chronic myeloid leukemia (CML).

-

Mer and c-Met: Receptor tyrosine kinases implicated in tumor survival and chemoresistance.

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The cytotoxic effects on cancer cell lines are often reported as GI₅₀ (50% growth inhibition) or IC₅₀ values.

Table 1: Inhibitory Activity of Ethynyl-Substituted Anilines against Kinases

| Compound/Scaffold | Target Kinase | IC₅₀ (nM) | Reference |

| 7-Ethynyl-4-anilino-3-quinolinecarbonitriles | Src | Varies with substitution | [4] |

| 2-Substituted Aniline Pyrimidines | Mer | 7.1 - 462 | [6] |

| 2-Substituted Aniline Pyrimidines | c-Met | 18.5 - 33.6 (for dual inhibitors) | [6] |

| 4-Anilinoquinazolines | Flt/KDR | < 2 (for potent derivatives) | [7] |

Table 2: Cytotoxic Activity of Ethynyl-Substituted Anilines against Cancer Cell Lines

| Compound/Scaffold | Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| 4-Anilinoquinolinylchalcone derivative 4a | MDA-MB-231 (Breast Cancer) | 0.11 | [8] |

| 4-Anilinoquinolinylchalcone derivative 4d | MDA-MB-231 (Breast Cancer) | 0.18 | [8] |

| Benzothiazole Aniline derivative L1 | HepG2 (Liver Cancer) | Varies | [9] |

| Benzothiazole Aniline derivative L1Pt | HepG2 (Liver Cancer) | Varies | [9] |

| Thieno[2,3-d]pyrimidine derivative MS4e | HCT116 (Colorectal Cancer) | 357.12 (µg/ml) | [10] |

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of ethynyl-substituted aniline kinase inhibitors stem from their ability to block crucial intracellular signaling pathways that drive cancer cell growth and survival.

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature of many cancers.

Caption: PI3K/AKT/mTOR Signaling Pathway.

Src family kinases are involved in a multitude of signaling pathways that regulate cell adhesion, migration, and proliferation. Their overactivation is linked to cancer progression and metastasis.

Caption: Src Kinase Signaling Pathway.

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML) by activating multiple downstream pathways.

Caption: BCR-ABL Signaling Pathway.

Structure-Activity Relationships (SAR)

The biological activity of ethynyl-substituted anilines is highly dependent on the nature and position of substituents on both the aniline and the ethynyl-linked moiety. Key SAR observations include:

-

Aniline Substitution: Small lipophilic substituents, such as halogens or methyl groups, at the C-4' position of the aniline ring are often preferred for potent kinase inhibition.[7] The presence of a hydroxyl group at the meta position of the aniline has also been shown to produce highly potent inhibitors of Flt and KDR tyrosine kinases.[7]

-

Bicyclic Ring System: For quinazoline-based inhibitors, a narrow structure-activity relationship exists, with quinazolines and quinolines generally showing the best activity.[7]

-

Ethynyl Group as a Linker: The rigid ethynyl linker plays a crucial role in orienting the molecule within the kinase active site to maximize binding interactions.

-

Terminal Substituent on the Alkyne: The nature of the group attached to the other end of the ethynyl linker significantly impacts potency and selectivity. This part of the molecule often interacts with the solvent-exposed region of the kinase active site.

Caption: Structure-Activity Relationship Workflow.

Other Potential Biological Activities

While the primary focus has been on anticancer applications, some substituted anilines and related heterocyclic compounds have shown potential antimicrobial and antifungal activities.[11][12][13][14][15][16][17] For instance, certain 2,6-dihalogeno-4-nitroanilines have demonstrated fungitoxicity against various fungal strains.[11] However, the investigation into the antimicrobial properties of ethynyl-substituted anilines specifically is less extensive and represents an area for future research.

Key Experimental Protocols for Biological Evaluation

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture

-

Test compounds (ethynyl-substituted anilines)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compounds

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplate reader or scintillation counter

Procedure (Example using a luminescence-based assay):

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a multi-well plate, add the purified kinase, the kinase-specific substrate, and the test compound or vehicle control.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

-

Incubate for the recommended time to allow the detection signal to develop.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC₅₀ value.

Western Blot Analysis of Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, thereby confirming the mechanism of action of a kinase inhibitor.

Materials:

-

Cell lysates from cells treated with test compounds

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the target protein and its phosphorylated form)

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound at various concentrations and for different time points.

-

Lyse the cells to extract total protein and determine the protein concentration.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-AKT or total AKT).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody that is conjugated to an enzyme and recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Detect the light signal using an imaging system to visualize the protein bands.

-

Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Conclusion and Future Directions

Ethynyl-substituted anilines represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the field of oncology. Their straightforward synthesis via the Sonogashira coupling and their ability to be finely tuned to achieve high potency and selectivity against various kinase targets make them attractive candidates for further drug development. The data summarized in this guide highlights the promising anticancer activity of these compounds and provides a foundation for their continued investigation.

Future research in this area should focus on:

-

Expansion of the chemical space: The synthesis and evaluation of novel ethynyl-substituted aniline derivatives with diverse substitution patterns to identify new lead compounds with improved pharmacological properties.

-

Elucidation of off-target effects: Comprehensive profiling of the most promising compounds against a broad panel of kinases and other potential targets to assess their selectivity and potential for side effects.

-

In vivo efficacy and pharmacokinetic studies: Evaluation of the in vivo anticancer activity and ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds in relevant animal models.

-

Exploration of other therapeutic areas: Investigation of the potential of ethynyl-substituted anilines for the treatment of other diseases, such as inflammatory and infectious diseases, where the targeted pathways may also play a role.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antimicrobial activity of some new anilino benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-(3-Ethynylphenoxy)aniline in Polymer Synthesis

A comprehensive search for the use of 2-(3-ethynylphenoxy)aniline as a monomer in polymer synthesis did not yield specific publications, application notes, or detailed experimental protocols. This suggests that the polymerization of this specific monomer may not be extensively documented in publicly available scientific literature.

Therefore, the following sections provide a generalized framework and prospective experimental approaches based on the known chemistry of analogous aniline and ethynyl-functionalized monomers. These protocols are intended to serve as a starting point for researchers interested in exploring the polymerization of this compound and characterizing the resulting polymers.

Introduction to Substituted Polyanilines

Polyaniline (PANI) is a well-known conducting polymer with a range of applications in electronics, sensors, and energy storage.[1][2][3][4] The properties of PANI can be tuned by modifying its chemical structure, for instance, by introducing substituents onto the aniline monomer. The monomer this compound possesses two key functional groups that are expected to influence the final polymer's characteristics:

-

Phenoxy Group: The bulky phenoxy substituent at the 2-position is likely to increase the solubility of the resulting polymer in common organic solvents, a common challenge with unsubstituted polyaniline.[5]

-

Ethynyl Group: The terminal acetylene group offers a reactive site for post-polymerization modifications or for creating cross-linked networks, potentially enhancing the thermal and mechanical stability of the polymer.

Prospective Polymerization Methods

Based on the synthesis of other substituted polyanilines, two primary methods can be proposed for the polymerization of this compound: chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization

This is a common and scalable method for synthesizing polyanilines.[1][5] An oxidizing agent is used to initiate the polymerization of the monomer in an acidic medium.

Experimental Protocol:

-

Monomer Preparation: Dissolve a specific amount of this compound monomer in a suitable acidic solution (e.g., 1 M HCl). The solution should be cooled to 0-5 °C in an ice bath with constant stirring.

-

Initiator Addition: Prepare a solution of an oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈), in the same acidic medium. The molar ratio of oxidant to monomer is a critical parameter and should be systematically varied (e.g., 0.5:1, 1:1, 1.25:1) to optimize the polymer yield and properties.

-

Polymerization: Add the oxidant solution dropwise to the stirred monomer solution. The reaction is typically accompanied by a color change, indicating the onset of polymerization. The reaction mixture should be stirred for several hours (e.g., 4-24 hours) at a low temperature to allow for polymer chain growth.

-

Isolation and Purification: The resulting polymer precipitate is collected by filtration and washed sequentially with the acidic solution, deionized water, and a suitable organic solvent (e.g., methanol) to remove unreacted monomer, oligomers, and the oxidizing agent.

-

Drying: The purified polymer is then dried under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Workflow for Chemical Oxidative Polymerization:

Caption: Workflow of chemical oxidative polymerization.

Electrochemical Polymerization

This method allows for the direct deposition of the polymer film onto an electrode surface, which is advantageous for applications in sensors and electronic devices.

Experimental Protocol:

-

Electrolyte Solution: Prepare a solution containing the this compound monomer and a supporting electrolyte (e.g., LiClO₄) in a suitable organic solvent (e.g., acetonitrile).

-

Electrochemical Cell: Use a three-electrode cell configuration with a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

-

Polymerization: The polymer film can be grown on the working electrode using either cyclic voltammetry (sweeping the potential between defined limits) or potentiostatic methods (applying a constant potential). The potential range and scan rate will need to be optimized for the specific monomer.

-

Washing and Drying: After deposition, the polymer-coated electrode is rinsed with the solvent to remove any unreacted monomer and electrolyte and then dried.

Characterization of the Polymer

A suite of analytical techniques should be employed to characterize the structure, morphology, and properties of the synthesized poly(this compound).

| Property | Characterization Technique | Expected Information |

| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups (e.g., N-H, C≡C, C-O-C) and confirmation of polymerization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of the polymer repeat unit. | |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). |

| Thermal Properties | Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature.[6] |

| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg). | |

| Morphology | Scanning Electron Microscopy (SEM) | Visualization of the surface morphology of the polymer. |

| Electrochemical Properties | Cyclic Voltammetry (CV) | Investigation of the redox behavior and electrochemical stability of the polymer. |

| Electrical Conductivity | Four-Point Probe Method | Measurement of the electrical conductivity of the polymer film or pellet. |

Potential Applications

While speculative without experimental data, polymers derived from this compound could find applications in several areas:

-

Processable Conductive Materials: The enhanced solubility could lead to the development of conductive inks and coatings that can be processed from solution.

-

Cross-linked Networks: The ethynyl group can be utilized for thermal or catalytic cross-linking to create robust, insoluble polymer networks for applications requiring high thermal and chemical stability.

-

Functional Materials: The alkyne group can serve as a handle for post-polymerization modification via "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), allowing for the attachment of various functional moieties to tailor the polymer's properties for specific applications such as sensors or drug delivery.